1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with an acetylating agent to form an acetylated piperidine intermediate. This intermediate is then reacted with 3-morpholin-4-ylpropylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidine: Similar in structure but lacks the amine group, leading to different chemical properties and reactivity.
N-(3-Morpholin-4-ylpropyl)piperidin-4-amine: Lacks the acetyl group, affecting its biological activity and applications.
1-Acetylpiperidin-4-amine: Lacks the morpholinylpropyl group, resulting in different chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(3-morpholin-4-ylpropylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(18)17-7-3-14(4-8-17)15-5-2-6-16-9-11-19-12-10-16/h14-15H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYZRTXTLTXIAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.